4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
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Overview
Description
4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound that features a unique structure incorporating both cyclopropyl and thiophene groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multiple steps, including the formation of the cyclopropyl and thiophene moieties, followed by their integration into the final compound. Common synthetic routes may involve:
Cyclopropyl Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Thiophene Synthesis: Thiophene rings can be synthesized via methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Coupling Reactions: The final steps often involve coupling reactions, such as Suzuki-Miyaura coupling, to integrate the thiophene and cyclopropyl groups into the butanoic acid backbone.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropyl or thiophene groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully saturated derivatives.
Scientific Research Applications
4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Cyclopropyl Compounds: Molecules with cyclopropyl groups are known for their stability and unique reactivity.
Uniqueness
4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid stands out due to its combination of cyclopropyl and thiophene groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[cyclopropyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-16(8-13(9-17(20)21)15-2-1-6-23-15)18(14-3-4-14)10-12-5-7-22-11-12/h1-2,5-7,11,13-14H,3-4,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVIZEVLVAFJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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